molecular formula C22H19FN2O3S2 B2460113 N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide CAS No. 2034512-27-9

N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide

Cat. No.: B2460113
CAS No.: 2034512-27-9
M. Wt: 442.52
InChI Key: XVTOTUZENZQGBW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide (CAS 2034512-27-9) is a sophisticated benzothiazine derivative supplied for advanced chemical and pharmaceutical research. This compound, with a molecular formula of C22H19FN2O3S2 and a molecular weight of 442.5 g/mol, is characterized by a unique structure that incorporates a 1,1-dioxide benzothiazine core, a fluorinated aromatic system, a thiophen-3-ylmethyl substituent, and an N-(2,4-dimethylphenyl)carboxamide group . This specific arrangement of heterocycles and functional motifs makes it a valuable intermediate for medicinal chemistry and drug discovery programs, particularly in the exploration of new biologically active molecules. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms, such as this one, are fundamental scaffolds in medicinal chemistry and represent a significant portion of all organic chemistry research worldwide . The presence of the sulfone group (1,1-dioxide) and the fluorinated aromatic ring are features commonly associated with enhanced metabolic stability, bioavailability, and target binding affinity in pharmacologically active compounds. Researchers can utilize this chemical as a key building block for the synthesis of more complex molecular architectures, or as a core structure for probing structure-activity relationships (SAR) in various therapeutic areas. Its structure aligns with compounds of interest in the development of novel active pharmaceutical ingredients (APIs) and qualifies it as a pharmaceutical intermediate used in the manufacture of finished pharmaceutical products . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-7-fluoro-1,1-dioxo-4-(thiophen-3-ylmethyl)-1λ6,4-benzothiazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S2/c1-14-3-5-18(15(2)9-14)24-22(26)21-12-25(11-16-7-8-29-13-16)19-6-4-17(23)10-20(19)30(21,27)28/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTOTUZENZQGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)CC4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide (CAS Number: 2034512-27-9) is a synthetic compound with potential biological activities. This article reviews the biological activity of this compound, synthesizing relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H19FN2O3S2C_{22}H_{19}FN_{2}O_{3}S_{2}, with a molecular weight of 442.5 g/mol. The structure features a benzo[b][1,4]thiazine core, which is known for its diverse pharmacological properties.

PropertyValue
CAS Number2034512-27-9
Molecular FormulaC22H19FN2O3S2
Molecular Weight442.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the thiazine ring and subsequent modifications to introduce the thiophenyl and dimethylphenyl groups. Specific reaction conditions and reagents are crucial for achieving high yields and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and thiazine have been evaluated for their antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. These studies often employ methods like the cup plate method to assess efficacy at various concentrations.

Case Study: Antibacterial Screening
A study examined various thiazole derivatives and reported their effectiveness against E. coli and S. aureus at concentrations as low as 1 µg/mL. The results indicated that certain compounds exhibited substantial inhibition zones, suggesting promising antibacterial activity .

Cytotoxicity

In addition to antimicrobial properties, compounds in the benzo[b][1,4]thiazine class have been investigated for their cytotoxic effects against cancer cell lines. For example, studies have shown that certain derivatives can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer).

Table: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound A (similar structure)MCF-715
Compound B (similar structure)Bel-740220
N-(2,4-dimethylphenyl)...TBDTBD

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : Many thiazine derivatives act by inhibiting key enzymes in bacterial or cancer cell metabolism.
  • Disruption of Membrane Integrity : Some compounds can disrupt bacterial cell membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzothiazine 1,1-dioxide 7-Fluoro, 4-(thiophen-3-ylmethyl), N-(2,4-dimethylphenyl) Carboxamide, Sulfone
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Thione, Sulfonyl
N-Butyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide Benzothiazine 1,1-dioxide N-Butyl, 4-hydroxy, 2-methyl Hydroxy, Carboxamide
N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzole[1,2]thiazine-3-carboxamide 1,1-dioxide Benzothiazine 1,1-dioxide 2-Bromo-4-nitrophenyl, 3-methoxy, 4-oxo Nitro, Methoxy, Oxo

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 7-fluoro and thiophen-3-ylmethyl substituents contrast with the nitro and bromo groups in , which enhance electrophilicity and reduce solubility. The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to the polar 2-bromo-4-nitrophenyl group in .
  • Sulfone vs. Thione Functionality: Unlike the triazole-thione derivatives in , the target compound’s sulfone groups contribute to rigidity and metabolic stability. The absence of a thione tautomer (as seen in ) simplifies its spectral characterization .

Spectral and Stability Comparisons

Table 3: Spectroscopic Data Highlights

Compound Class IR Bands (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Stability Notes
Target Compound (Analogues) ~1255 (C=S absent), ~1680 (C=O) Aromatic H: 7.1–8.3; CH₃: 2.2–2.5 Stable in basic media
1,2,4-Triazole Derivatives 1247–1255 (C=S), 3278–3414 (NH) NH: 10.2–12.1; CF₂: 6.8–7.1 Tautomerism in solution
Benzothiazine Carboxamides 1240–1250 (S=O), 1685 (C=O) N-CH₂: 3.4–3.8; Ar-H: 7.3–7.9 Hydrolytically stable

Key Observations:

  • IR Confirmation: The absence of C=S bands (~1255 cm⁻¹) in the target compound (similar to ) confirms the dominance of sulfone over thione tautomers .
  • NMR Trends: The 2,4-dimethylphenyl group in the target compound would show distinct methyl proton shifts (δ ~2.2–2.5 ppm), contrasting with the electron-deficient aromatic systems in (δ ~7.5–8.3 ppm) .

Research Findings and Implications

  • Bioactivity Potential: Triazole and benzothiazine derivatives in exhibit antimicrobial and anti-inflammatory activities. The target compound’s fluorinated and thiophene groups may enhance membrane permeability and target selectivity.
  • Thermodynamic Stability: Quantum chemical studies on suggest that electron-withdrawing substituents stabilize the benzothiazine core via resonance and inductive effects, a trend likely applicable to the target compound .

Preparation Methods

Formation of the Benzothiazine Core

The benzothiazine scaffold is constructed via oxidative cyclocondensation. A validated approach involves reacting 7-fluoro-2-nitrobenzenethiol (A ) with ethyl acetoacetate (B ) in the presence of baker’s yeast under ultrasonication. This green chemistry method accelerates enzyme-mediated oxidative coupling, yielding 7-fluoro-2-nitro-4H-benzo[b]thiazine-3-carboxylate (C ) with a 68–72% yield.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1 v/v)
  • Catalyst: Baker’s yeast (20% w/w)
  • Temperature: 40–50°C
  • Time: 4–6 hours under ultrasonication

The nitro group in C is reduced to an amine using iron powder in acetic acid at 25°C, producing 7-fluoro-2-amino-4H-benzo[b]thiazine-3-carboxylate (D ).

Oxidation to the 1,1-Dioxide Derivative

The thiazine ring is oxidized to the sulfone using hydrogen peroxide in glacial acetic acid:

Oxidation Protocol :

  • F (1 eq) is refluxed with 30% H₂O₂ (5 eq) in acetic acid for 4 hours.
  • The reaction is monitored by TLC until complete conversion to 7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b]thiazine-1,1-dioxide-3-carboxylate (G ).
  • Yield: 80–85%; IR (KBr): ν 1320 cm⁻¹ (S=O), 1165 cm⁻¹ (S=O).

Carboxamide Formation

The ester group in G is converted to the carboxamide via ammonolysis:

Amidation Steps :

  • G (1 eq) is treated with 20% aqueous ammonia at room temperature for 24 hours.
  • The intermediate amide is reacted with 2,4-dimethylphenyl isocyanate (H ) in DMF at 0–5°C to yield N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b]thiazine-2-carboxamide 1,1-dioxide (I ).
  • Purification: Column chromatography (silica gel, toluene:ethyl acetate 8:2).
  • Yield: 58–62%; LC-MS (ESI): m/z 486 [M+H]⁺.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.58–7.12 (m, 6H, Ar-H), 4.92 (s, 2H, CH₂-thiophene), 2.31 (s, 6H, CH₃).
  • ¹³C NMR : δ 172.1 (C=O), 155.4 (C-F), 137.9 (S-C=O), 132.3 (C-SO₂), 129.0–116.9 (Ar-C).
  • IR (KBr) : 3315 cm⁻¹ (NH), 1648 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂).

Challenges and Optimization

  • Regioselectivity : The thiophen-3-ylmethyl group must be introduced selectively at the 4-position to avoid competing reactions at the 2-amino group.
  • Oxidation Control : Excess H₂O₂ or prolonged reflux can lead to over-oxidation; optimal conditions require precise stoichiometry.
  • Purification : Silica gel chromatography is critical for separating the carboxamide from unreacted isocyanate.

Alternative Synthetic Routes

A secondary pathway involves:

  • Cyclizing N-(2,4-dimethylphenyl)-β-alanine with thiourea dioxide to form the thiazine core.
  • Sequential alkylation and oxidation. This method yields the target compound in 45–50% overall yield but requires stringent temperature control.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction parameters for synthesizing this compound, and how can yield be optimized?

  • Methodological Answer : Synthesis involves multi-step protocols, including Friedel-Crafts reactions, carboxamide coupling, and sulfonation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or dioxane) enhance solubility of intermediates.
  • Temperature control : Reflux conditions (40–80°C) for nucleophilic substitution steps (e.g., thiophen-3-ylmethyl group introduction).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials. Yield optimization requires stoichiometric precision (e.g., 1.2 equivalents of thiophen-3-ylmethyl halide) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are conflicting data resolved?

  • Methodological Answer :

  • 1H/13C-NMR : Assigns proton environments (e.g., fluorine coupling in the benzo ring) and carboxamide carbonyl signals (~165–170 ppm).
  • IR spectroscopy : Confirms sulfone groups (S=O stretching at 1150–1300 cm⁻¹) and carboxamide C=O (~1680 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+).
  • Contradiction resolution : Tautomeric forms (e.g., thione vs. thiol) may cause spectral discrepancies. IR absence of S-H (~2500 cm⁻¹) and presence of C=S (~1250 cm⁻¹) confirm the thione tautomer .

Q. What is the pharmacological relevance of the 1,2-benzothiazine 1,1-dioxide scaffold in this compound?

  • Methodological Answer : The core scaffold is associated with anti-inflammatory activity, as seen in structurally related NSAIDs. Substituents like the thiophen-3-ylmethyl group may enhance lipophilicity and target binding, while the 7-fluoro moiety could modulate electronic effects for improved metabolic stability .

Advanced Research Questions

Q. How can quantum chemical calculations elucidate electronic properties and guide SAR studies?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions (e.g., sulfone groups as hydrogen-bond acceptors).
  • SAR insights : Fluorine substituents reduce electron density in the benzo ring, potentially enhancing binding to hydrophobic enzyme pockets .

Q. What experimental strategies address stability challenges under varying pH and thermal conditions?

  • Methodological Answer :

  • pH stability assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., sulfone stability up to 200°C).
  • Light sensitivity : Store in amber vials under nitrogen to prevent photolytic cleavage of the thiophene-methyl bond .

Q. How can researchers resolve contradictions in biological activity data across in vitro vs. in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability (e.g., Cmax, AUC) to identify metabolic instability.
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation of the dimethylphenyl group).
  • Species-specific differences : Compare cytochrome P450 isoform activity (e.g., human vs. murine CYP3A4) to explain efficacy gaps .

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